REACTION_CXSMILES
|
[N:1]1[O:2][N:3]=[C:4]2[CH:9]=[C:8]([C:10](=[O:12])[CH3:11])[CH:7]=[CH:6][C:5]=12.C1C(=O)N([Br:20])C(=O)C1.C([O-])(=O)C.[NH4+].N1ON=C2C=C(C(=O)CN3CCN(C(=O)CC4C=CC(N5C=NN=N5)=CC=4)CC3)C=CC=12.N1ON=C2C=C(C(=O)CBr)C=CC=12.Cl.N1(C(=O)CC2C=CC(N3C=NN=N3)=CC=2)CCNCC1.CCN(C(C)C)C(C)C>CCOCC.C(#N)C.C(Cl)(Cl)(Cl)Cl>[N:1]1[O:2][N:3]=[C:4]2[CH:9]=[C:8]([C:10](=[O:12])[CH2:11][Br:20])[CH:7]=[CH:6][C:5]=12 |f:2.3,4.5,6.7|
|
Name
|
|
Quantity
|
230 mg
|
Type
|
reactant
|
Smiles
|
N=1ON=C2C1C=CC(=C2)C(C)=O
|
Name
|
|
Quantity
|
265 mg
|
Type
|
reactant
|
Smiles
|
C1CC(=O)N(C1=O)Br
|
Name
|
|
Quantity
|
11 mg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
Name
|
1-(2,1,3-benzoxadiazol-5-yl)-2-(4-{[4-(1H-tetrazol-1-yl)phenyl]acetyl}piperazin-1-yl)ethanone 1-(2,1,3-Benzoxadiazol-5-yl)-2-bromoethanone
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
N=1ON=C2C1C=CC(=C2)C(CN2CCN(CC2)C(CC2=CC=C(C=C2)N2N=NN=C2)=O)=O.N=1ON=C2C1C=CC(=C2)C(CBr)=O
|
Name
|
1-(piperazin-1-yl)-2-[4-(1H-tetrazol-1-yl)phenyl]ethanone hydrochloride
|
Quantity
|
256 mg
|
Type
|
reactant
|
Smiles
|
Cl.N1(CCNCC1)C(CC1=CC=C(C=C1)N1N=NN=C1)=O
|
Name
|
|
Quantity
|
0.145 mL
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred at RT for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated at 80° C. for 1 h
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
An additional 0.2 equivalents of NMS were added
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated at 80° C. for an additional 2 h
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
WASH
|
Details
|
the filtrate was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic layer was dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
was used without purification in the next step
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred at 60° C. for 5 h
|
Duration
|
5 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated
|
Type
|
CUSTOM
|
Details
|
purification by preparative TLC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |